molecular formula C22H21N3O4S B10755930 5-[5,6-bis(methyloxy)-1H-benzimidazol-1-yl]-3-[(2-phenylethyl)oxy]-2-thiophenecarboxamide

5-[5,6-bis(methyloxy)-1H-benzimidazol-1-yl]-3-[(2-phenylethyl)oxy]-2-thiophenecarboxamide

Cat. No.: B10755930
M. Wt: 423.5 g/mol
InChI Key: WJXHPWZUPIMHJP-UHFFFAOYSA-N
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Description

GSK204925A is a chemical compound known for its role as a kinase inhibitor. Kinase inhibitors are a class of drugs that block the action of one or more protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This compound has been studied for its potential therapeutic applications, particularly in the treatment of various diseases where kinase activity is dysregulated .

Preparation Methods

The synthesis of GSK204925A involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of specific functional groups that confer the desired biological activity. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using large reactors and optimizing conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

GSK204925A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

GSK204925A has been extensively studied for its applications in various fields:

    Chemistry: Used as a tool compound to study kinase activity and inhibition.

    Biology: Employed in cellular assays to understand the role of kinases in cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in diseases such as cancer, where kinase dysregulation is a common feature.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of GSK204925A involves the inhibition of specific protein kinases. By binding to the ATP-binding site of the kinase, it prevents the transfer of phosphate groups to target proteins, thereby blocking the signaling pathways that promote cell growth and survival. This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells .

Comparison with Similar Compounds

GSK204925A can be compared with other kinase inhibitors such as:

    Imatinib: Known for its use in treating chronic myeloid leukemia.

    Erlotinib: Used in the treatment of non-small cell lung cancer.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

5-(5,6-dimethoxybenzimidazol-1-yl)-3-(2-phenylethoxy)thiophene-2-carboxamide

InChI

InChI=1S/C22H21N3O4S/c1-27-17-10-15-16(11-18(17)28-2)25(13-24-15)20-12-19(21(30-20)22(23)26)29-9-8-14-6-4-3-5-7-14/h3-7,10-13H,8-9H2,1-2H3,(H2,23,26)

InChI Key

WJXHPWZUPIMHJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCCC4=CC=CC=C4)OC

Origin of Product

United States

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